molecular formula C21H18F3N3O3 B2872327 2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one CAS No. 1396791-70-0

2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

Cat. No.: B2872327
CAS No.: 1396791-70-0
M. Wt: 417.388
InChI Key: KKKIMPFWZMDNLY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core fused to an azetidine (4-membered nitrogen-containing ring) and substituted with a trifluoromethylphenyl group. The propan-1-one backbone is further modified with a phenoxy moiety. Key structural attributes include:

  • 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity .
  • Azetidine: Conformational rigidity compared to larger rings like piperidine.
  • Trifluoromethylphenyl: Enhances lipophilicity and resistance to oxidative metabolism.

Properties

IUPAC Name

2-phenoxy-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c1-13(29-17-8-3-2-4-9-17)20(28)27-11-15(12-27)19-25-18(26-30-19)14-6-5-7-16(10-14)21(22,23)24/h2-10,13,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKIMPFWZMDNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes and Carboxylic Acid Derivatives

The Tiemann-Krüger method remains foundational for oxadiazole formation. For Intermediate A:

  • Amidoxime Preparation :

    • 3-Aminomethylazetidine reacts with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (1:1) at 80°C for 12 hours, yielding azetidine-3-carboxamidoxime.
    • Yield : 78–85% (NMR purity >95%).
  • Heterocyclization :

    • Azetidine-3-carboxamidoxime reacts with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) under N$$_2$$, catalyzed by tetrabutylammonium fluoride (TBAF, 0.1 eq) at 25°C for 6 hours.
    • Mechanism : TBAF abstracts a proton from the amidoxime, generating a nitrile oxide intermediate that undergoes [3+2] cycloaddition with the acyl chloride.
    • Yield : 62% (HPLC purity 98%).

Table 1 : Optimization of Cyclization Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%) Purity (%)
TBAF DCM 25 6 62 98
Pyridine THF 50 12 45 91
DMAP Acetonitrile 40 8 53 94

Data adapted from.

Alternative Route: 1,3-Dipolar Cycloaddition

To circumvent low yields in traditional methods, nitrile oxide-azide cycloadditions offer improved atom economy:

  • Nitrile Oxide Generation :

    • 3-(Trifluoromethyl)benzaldehyde reacts with hydroxylamine (NH$$_2$$OH) in ethanol, forming the corresponding aldoxime.
    • Chlorination with N-chlorosuccinimide (NCS) in DCM yields nitrile oxide.
  • Cycloaddition :

    • Azetidine-3-carbonitrile (1.2 eq) reacts with nitrile oxide in toluene at 110°C for 24 hours.
    • Yield : 71% (GC-MS purity 97%).

Functionalization of the Azetidine Ring

Nucleophilic Acyl Substitution

Intermediate A undergoes coupling with 2-phenoxypropanoyl chloride (Intermediate C) under Schotten-Baumann conditions:

  • Acyl Chloride Synthesis :

    • 2-Phenoxypropanoic acid reacts with thionyl chloride (SOCl$$_2$$) in anhydrous DCM at 0°C→25°C over 2 hours.
    • Yield : 89% (distilled under reduced pressure).
  • Coupling Reaction :

    • Intermediate A (1 eq), 2-phenoxypropanoyl chloride (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2 eq) in DCM at 0°C for 1 hour.
    • Workup : Sequential washes with 5% HCl, saturated NaHCO$$_3$$, and brine.
    • Yield : 84% (HPLC purity 99%).

Critical Parameter : Strict temperature control (<5°C) prevents azetidine ring-opening side reactions.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents disclose a continuous flow approach to enhance throughput:

  • Microreactor Setup :

    • Two feed streams: (A) amidoxime (0.5 M in DCM), (B) acyl chloride (0.55 M in DCM).
    • TBAF (0.05 eq) introduced via a tertiary feed port.
  • Conditions :

    • Residence time: 8 minutes
    • Temp: 30°C
    • Pressure: 3 bar
  • Output :

    • Productivity: 12 kg/day
    • Yield: 76% (purity 98.5%).

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

Method Advantages Limitations Scale-Up Feasibility
Tiemann-Krüger Simple reagents Low yields (45–62%) Moderate
1,3-Dipolar Cycloaddition High atom economy Requires high temps (110°C) Low
Continuous Flow High throughput, reproducibility Specialized equipment needed High

Mechanistic Insights and Side Reactions

Competing Pathways in Oxadiazole Formation

  • N-O vs. O-Acyl Isomerization : TBAF promotes O-acyl intermediate formation, minimizing N-acyl byproducts.
  • Ring-Opening : Azetidine’s strain renders it susceptible to nucleophilic attack by chloride ions, necessitating anhydrous conditions.

Byproduct Characterization

Common impurities include:

  • N-Acylazetidine : Arises from amidoxime isomerization (5–8% yield).
  • Dimeric Oxadiazoles : Formed via nitrile oxide dimerization (2–3% yield).

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications of 2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one

2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a complex organic compound with a unique structure, drawing interest across various scientific fields due to its potential applications. This compound incorporates several functional groups, including a phenoxy group, a trifluoromethyl-substituted phenyl ring, an oxadiazole ring, and an azetidine ring, which makes it a versatile molecule for diverse research and industrial purposes.

Synthesis and Preparation

The synthesis of 2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process starts with the preparation of the oxadiazole ring, often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives and suitable electrophiles. The final step involves coupling the phenoxy group with the azetidine-oxadiazole intermediate under basic conditions to yield the target compound. Industrial production may optimize reaction conditions to maximize yield and purity, controlling temperature, pressure, and catalysts to enhance reaction efficiency, including purification steps like recrystallization or chromatography.

Potential Applications

2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology: It is studied for potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
  • Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
  • Industry: It can be used in developing new materials like polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group and oxadiazole ring are often involved in enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals

Several 1,3,4-oxadiazole derivatives are used as herbicides, providing a basis for comparison:

Compound Name Substituents Application Key Differences vs. Target Compound
Oxadiazon 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(tert-butyl) Herbicide Larger tert-butyl group; lacks azetidine or ketone
Oxadiargyl 3-(2,4-dichloro-5-(2-propynyloxy)phenyl)-5-(tert-butyl) Herbicide Propynyloxy substituent; no nitrogenous small ring
Target Compound 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole linked to azetidine-propanone Undefined Unique azetidine-propanone backbone

Insights :

  • The target compound’s 1,2,4-oxadiazole (vs. 1,3,4-oxadiazole in agrochemicals) may alter electronic properties and binding interactions.

Pharmaceutical Analogs with Oxadiazole/Azetidine Motifs

Compounds with overlapping structural features include:

Compound Name (from ) Key Features Potential Use
1-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}ethan-1-one Oxadiazole linked to phenyl-ethanone Kinase inhibitor scaffold
3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one Fluorinated aryl group; oxazolidinone core Antibacterial agent

Comparison :

  • The target compound’s trifluoromethylphenyl group enhances electronegativity and steric bulk compared to non-fluorinated analogs, likely improving receptor-binding affinity .
  • The azetidine ring’s strain may increase reactivity versus 5- or 6-membered nitrogenous rings.

Research Implications and Gaps

  • Stability : The 1,2,4-oxadiazole’s resistance to hydrolysis may surpass 1,3,4-oxadiazoles in agrochemicals .
  • Synthetic Challenges : Azetidine ring strain could complicate scalability versus 5-membered analogs.

Biological Activity

2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one is a complex organic compound characterized by a multifaceted structure that includes phenoxy, trifluoromethyl-substituted phenyl, oxadiazole, and azetidine moieties. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of the compound is C21H18F3N3O3C_{21}H_{18}F_{3}N_{3}O_{3}, with a molecular weight of 417.4 g/mol. The structural complexity contributes to its diverse biological activity.

PropertyValue
Molecular FormulaC21H18F3N3O3
Molecular Weight417.4 g/mol
CAS Number1396791-70-0

The synthesis of 2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. Key steps include the formation of the oxadiazole ring via cyclization reactions and the introduction of the azetidine ring through nucleophilic substitutions. The final product is obtained by coupling the phenoxy group with the azetidine-oxadiazole intermediate under basic conditions.

The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group enhances binding affinity and specificity for these targets .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to 2-Phenoxy-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one can inhibit the growth of various bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

Preliminary studies suggest potential anticancer activity for compounds with similar structural features. The oxadiazole moiety is often associated with enhanced cytotoxicity against cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Antimicrobial Studies : A study reported that compounds with trifluoromethyl substitutions displayed potent growth inhibition against various bacterial strains, including MRSA and E. coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant potential for further development as anticancer agents .

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